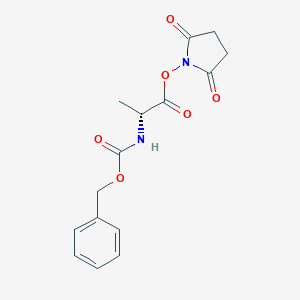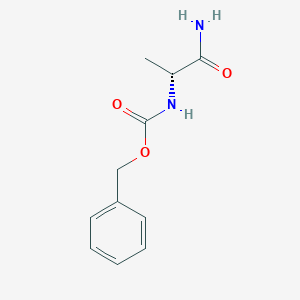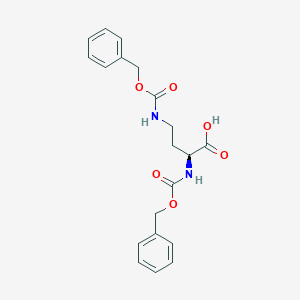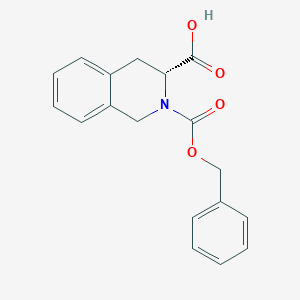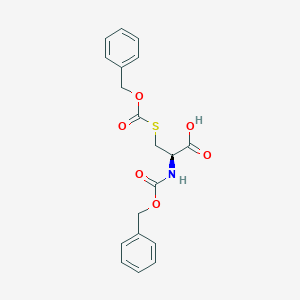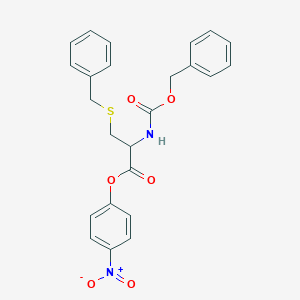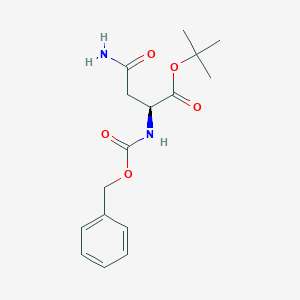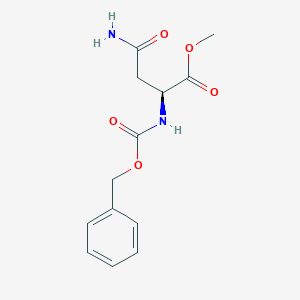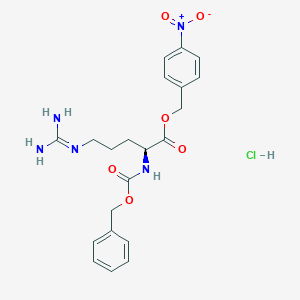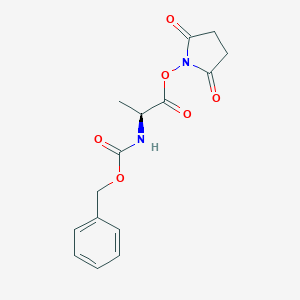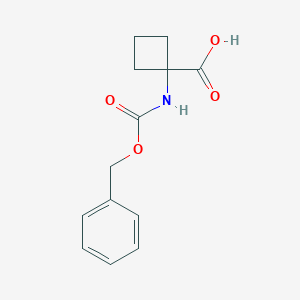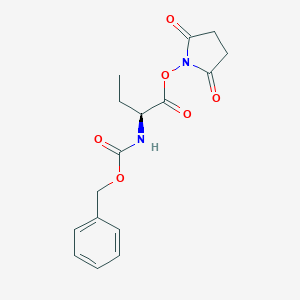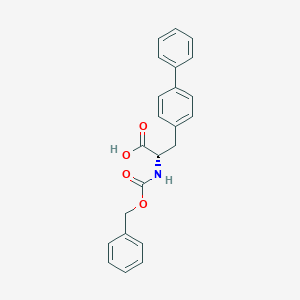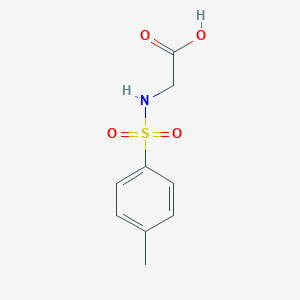
N-p-Tosylglycine
Übersicht
Beschreibung
N-p-Tosylglycine, also known as N-(p-Toluenesulfonyl)glycine, is an organic compound with the molecular formula C9H11NO4S. It is a derivative of glycine, where the amino group is substituted with a p-toluenesulfonyl group. This compound is commonly used in organic synthesis and as an intermediate in the pharmaceutical industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-p-Tosylglycine can be synthesized through the reaction of glycine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve high purity levels required for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-p-Tosylglycine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield glycine and p-toluenesulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Substitution Reactions: Various substituted glycine derivatives.
Hydrolysis: Glycine and p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
N-p-Tosylglycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and peptide synthesis.
Biology: Studied for its role in enzyme inhibition and protein modification.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which N-p-Tosylglycine exerts its effects involves the inhibition of specific enzymes such as transglutaminase. This inhibition can lead to various biochemical effects, including the facilitation of insulin release in pancreatic islets. The molecular targets and pathways involved include the modulation of enzyme activity and subsequent changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- N-(p-Toluenesulfonyl)alanine
- N-(p-Toluenesulfonyl)valine
- N-(p-Toluenesulfonyl)leucine
Comparison: N-p-Tosylglycine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biochemical properties. Compared to other N-(p-Toluenesulfonyl) derivatives, this compound is particularly noted for its role in facilitating insulin release, which is not a common feature among its analogs .
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7-2-4-8(5-3-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKFCCZUCXYILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148355 | |
| Record name | N-4-Tosylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-44-0 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-4-Tosylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1080-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-4-Tosylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(p-Toluenesulfonyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-p-Tosylglycine interact with Lanthanide ions, and what structural features are formed?
A1: this compound acts as a multidentate ligand when interacting with Lanthanide (III) ions. It can coordinate through its carboxylate group in both a monodentate and a bridging bidentate manner. [] This bridging interaction, combined with the chelating ability of the carboxylate group, enables the formation of one-dimensional chain structures with the Lanthanide ions. These chains can further assemble into higher-order two-dimensional and even three-dimensional networks via hydrogen bonding involving water molecules and the sulfonyl oxygen atoms of this compound. []
Q2: What is the significance of the endoplasmic reticulum (ER) targeting ability of this compound in photodynamic therapy?
A2: The modification of upconversion nanoparticles with this compound allows for targeted delivery to the endoplasmic reticulum (ER) within cells. [] This precise targeting is crucial in enhancing the efficacy of photodynamic therapy (PDT) as it enables the in situ generation of reactive oxygen species (ROS) directly at the ER. This localized ROS production not only induces direct cell death but also triggers intense ER stress, leading to immunogenic cell death (ICD). [] This ICD is a highly desirable outcome in cancer therapy as it promotes anti-tumor immunity.
Q3: Has any biological activity been reported for this compound-containing complexes?
A3: Yes, studies on Lanthanide(III) complexes containing this compound demonstrated inhibiting effects against bacterial growth. [] This finding suggests the potential of these complexes as potential antibacterial agents, warranting further investigation.
Q4: What is the role of this compound in the synthesis of [Sm2(tsglyO)6(H2O)4]·3H2O?
A4: In the synthesis of the complex [Sm2(tsglyO)6(H2O)4]·3H2O, this compound (tsglyO) acts as a ligand, coordinating to Samarium (III) ions (Sm1; Sm2) through its oxygen atoms. [] It adopts both monodentate and chelating/bridging bidentate coordination modes, effectively linking the binuclear Samarium units into a 1D chain structure. [] This chain then assembles into a 3D supramolecular architecture through hydrogen bonding interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

